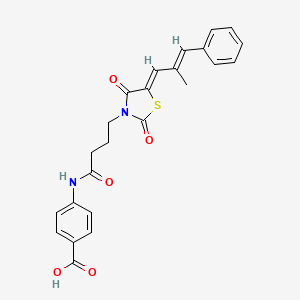

![molecular formula C12H9ClN2OS2 B2929490 2-(1-chloroethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 733031-24-8](/img/structure/B2929490.png)

2-(1-chloroethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a thieno[2,3-d]pyrimidin-4-one derivative, which means it contains a pyrimidine ring fused with a thiophene ring. The thiophen-2-yl group and the 1-chloroethyl group are attached to the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities, and thiophene is a common motif in medicinal chemistry, known for its aromaticity and ability to participate in π-π stacking interactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a fused ring system containing a thiophene and a pyrimidine ring. The electron-rich nature of the thiophene ring could influence the electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich thiophene ring and the electrophilic carbonyl group on the pyrimidine ring. It could potentially undergo reactions such as electrophilic aromatic substitution on the thiophene ring or nucleophilic addition to the carbonyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic thiophene and pyrimidine rings could contribute to its lipophilicity, while the polar carbonyl group and the chloroethyl group could contribute to its solubility .Aplicaciones Científicas De Investigación

Amplification of Phleomycin

Derivatives of thienyl-pyrimidines, including compounds structurally related to "2-(1-chloroethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one," have been investigated for their activities as amplifiers of phleomycin, a glycopeptide antibiotic. These studies aim at enhancing the antibiotic's efficacy through chemical modifications of the thieno[2,3-d]pyrimidine scaffold (Brown et al., 1982).

Antimicrobial and Anti-inflammatory Activities

Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. The introduction of different substituents into the thieno[2,3-d]pyrimidine ring system has been found to enhance these activities, indicating the potential of such compounds in developing new therapeutic agents (Tolba et al., 2018).

Antioxidant and Antimicrobial Evaluation

Compounds encompassing the thieno[2,3-d]pyrimidine core have also been synthesized and tested for their antioxidant and antimicrobial activities. These studies suggest that certain modifications to the thieno[2,3-d]pyrimidine structure can lead to compounds with significant biological properties, highlighting the versatility of this heterocyclic system in medicinal chemistry (Saundane et al., 2012).

Antihyperlipaemic Activity

Research into the pharmacological activities of 2-substituted thieno(2,3-d)pyrimidin-4(3H)-ones has revealed that certain derivatives exhibit antihyperlipaemic activity, comparable to known drugs such as clofibrate. This suggests potential applications in treating conditions associated with high lipid levels in the blood (Shishoo et al., 1990).

CNS Depressant Activity

The central nervous system depressant activity has been investigated for certain thieno[2,3-d]pyrimidin-4-ones and their derivatives. These studies aim to develop new therapeutic agents for conditions requiring CNS depressant effects, demonstrating the potential of thieno[2,3-d]pyrimidine derivatives in neurological applications (Manjunath et al., 1997).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1-chloroethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2OS2/c1-6(13)10-14-11(16)9-7(5-18-12(9)15-10)8-3-2-4-17-8/h2-6H,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCGLKHQCNFVEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(C(=CS2)C3=CC=CS3)C(=O)N1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

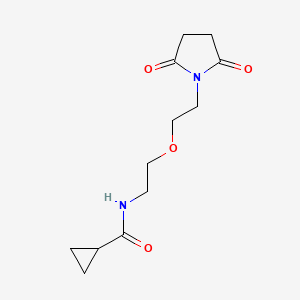

![11-(4-phenylpiperazin-1-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene](/img/structure/B2929407.png)

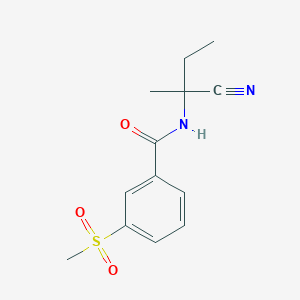

![2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyrazine](/img/structure/B2929410.png)

![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-pyridinamine](/img/structure/B2929411.png)

![8-(tert-butyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2929414.png)

![5-(3-chlorophenyl)-1-(2-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2929415.png)

![7-(2-chlorobenzyl)-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2929416.png)

![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2929417.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2929419.png)

![{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride](/img/structure/B2929420.png)

![[2-(3-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2929421.png)

![(2E)-3-(furan-2-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]prop-2-enamide](/img/structure/B2929426.png)